butane-1,2,3,4-tetrol
Description
Contextualization within Acyclic Polyol Chemistry
Butane-1,2,3,4-tetrol is an acyclic polyol, specifically a tetritol, meaning it is a four-carbon chain with a hydroxyl group attached to each carbon. ontosight.ai This structure places it within the broader family of sugar alcohols, which are hydrogenated forms of carbohydrates where the aldehyde or ketone group has been reduced to a hydroxyl group. hmdb.ca
Its structure, featuring two chiral centers, gives rise to three stereoisomers: the meso compound erythritol (B158007), and the enantiomeric pair D-threitol and L-threitol. smolecule.comwikipedia.org Erythritol has a meso configuration, meaning it is achiral despite having chiral centers. Threitol, on the other hand, exists as two distinct chiral isomers. wikipedia.org This stereoisomerism is a critical factor in the differing physical and chemical properties of these molecules. For instance, erythritol has a higher melting point than threitol. The open-chain structure of this compound allows for greater conformational flexibility compared to its cyclic counterparts, such as cyclothis compound, which has a strained four-membered ring.
| Property | This compound (general) | Erythritol (meso form) | Threitol (chiral form) |
| Molecular Formula | C4H10O4 | C4H10O4 | C4H10O4 |
| Molar Mass | 122.12 g/mol | 122.12 g/mol | 122.12 g/mol |
| Melting Point | ~100°C ontosight.ai | 117-121°C | 88-90°C |
| Water Solubility | High solubilityofthings.com | Soluble chembk.com | Higher than erythritol |
| Stereochemistry | Exists as stereoisomers | Meso compound (achiral) | Chiral (D- and L-enantiomers) |
Significance in Contemporary Organic Synthesis and Chemical Research
The multiple hydroxyl groups in this compound make it a versatile building block in organic synthesis. ontosight.aisolubilityofthings.com These functional groups can undergo various chemical reactions such as oxidation, esterification, and dehydration. smolecule.com This reactivity allows for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, and polymers. solubilityofthings.com
In the field of materials science, derivatives of this compound are being explored. For instance, it can be used to create amphiphilic compounds that are effective in stabilizing membrane proteins for structural and functional studies. smolecule.comrsc.org Research has shown that the stereochemistry of these this compound-based amphiphiles plays a significant role in their efficacy. rsc.org Furthermore, it can serve as a precursor in the synthesis of polymers and other fine chemicals. researchgate.net
The compound and its derivatives have also garnered interest for their potential biological activities. Certain derivatives have been investigated for their anticancer properties. smolecule.com Additionally, its use as a component in detergents for membrane protein extraction highlights its utility in biotechnology. smolecule.com The coordination chemistry of this compound with metal ions has also been a subject of study, with research demonstrating its ability to act as a multidentate ligand. researchgate.net
Historical Development and Seminal Investigations of Butane-1,2,3,4-tetrols
The history of this compound is closely linked to the discovery and characterization of its stereoisomers, particularly erythritol. Erythritol was discovered in 1848 by Scottish chemist John Stenhouse and first isolated in 1852. wikipedia.org It was later found to be present in molasses fermented by yeast in 1950. wikipedia.org
Early synthetic methods for this compound involved the oxidation of butane (B89635) or butadiene followed by hydrolysis and reduction reactions. ontosight.ai More advanced and stereoselective methods have since been developed, such as the Sharpless asymmetric dihydroxylation, which allows for the controlled introduction of hydroxyl groups. smolecule.com
Seminal investigations into the properties and applications of butane-1,2,3,4-tetrols have spanned various fields. In the mid-20th century, the presence of erythritol and glycerol (B35011) was identified in the semen of domestic fowl. bioscientifica.com More recent research has focused on the conformational analysis of erythritol and L-threitol in aqueous solutions using molecular dynamics simulations to understand their properties. rsc.org The development of new derivatives, such as 1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol, and the investigation of their polymorphism continue to expand the chemical landscape of butane-1,2,3,4-tetrols. rsc.orgresearchgate.net
Properties
CAS No. |
188346-77-2 |
|---|---|
Molecular Formula |
C4H10O4 |
Origin of Product |
United States |
Stereochemistry and Isomerism of Butane 1,2,3,4 Tetrol
Diastereomeric Forms: Erythritol (B158007) (meso) and Threitol (chiral)
The primary diastereomers of butane-1,2,3,4-tetrol are erythritol and threitol. uc.pt Diastereomers are stereoisomers that are not mirror images of one another. csbsju.edulibretexts.org This distinction arises from the relative spatial orientation of the hydroxyl (-OH) groups attached to the two chiral carbons. wikipedia.org
In contrast, threitol is a chiral molecule and lacks an internal plane of symmetry. wikipedia.orgcsbsju.edu In its Fischer projection, the hydroxyl groups on C2 and C3 are on opposite sides of the carbon chain. wikipedia.org This structural arrangement results in threitol being optically active. libretexts.orglibretexts.org
Table 1: Comparison of Erythritol and Threitol
| Feature | Erythritol | Threitol |
|---|---|---|
| Systematic Name | (2R,3S)-butane-1,2,3,4-tetrol nih.govnih.gov | (2R,3R)- and (2S,3S)-butane-1,2,3,4-tetrol wikipedia.orgnih.govnih.gov |
| Chirality | Achiral (meso compound) wikipedia.orgcsbsju.edulibretexts.org | Chiral wikipedia.orgcsbsju.eduwikipedia.org |
| Optical Activity | Inactive csbsju.edulibretexts.orglibretexts.org | Active libretexts.orglibretexts.org |
| Key Structural Feature | Internal plane of symmetry; -OH groups on the same side in Fischer projection. wikipedia.orglibretexts.org | No internal plane of symmetry; -OH groups on opposite sides in Fischer projection. wikipedia.org |
| Melting Point | 121°C csbsju.edulibretexts.orglibretexts.org | 88-89°C libretexts.orglibretexts.org |
Because it is a chiral molecule, threitol exists as a pair of enantiomers: D-threitol and L-threitol. csbsju.edulibretexts.orgwikipedia.org Enantiomers are non-superimposable mirror images of each other. libretexts.org D-threitol has the (2R,3R) configuration, while L-threitol has the (2S,3S) configuration. wikipedia.orgnih.govnih.gov These enantiomers share identical physical properties like melting point but rotate plane-polarized light in equal and opposite directions. libretexts.orglibretexts.org
Chiral Purity and Enantiomeric Excess Considerations
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other in a mixture. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org For chiral molecules like threitol, achieving high enantiomeric purity is often critical in chemical synthesis where stereospecific outcomes are necessary. rsc.org The enantiomeric excess of a sample is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or gas chromatography. uzh.chnih.gov While the terms are often used interchangeably, enantiomeric excess does not always perfectly correlate with optical purity, as the specific rotation of a mixture can sometimes be influenced by non-linear effects or the presence of impurities. wikipedia.org
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformations of this compound isomers are significantly influenced by intramolecular hydrogen bonds formed between their four hydroxyl groups. uc.pt These interactions dictate the most stable shapes of the molecules in different physical states.
In the gas phase, where molecules are isolated, the conformations of erythritol and L-threitol are primarily governed by intramolecular hydrogen bonding. uc.ptnih.gov Density functional theory (DFT) calculations have shown that for erythritol, the most stable conformer features a strong hydrogen bond between the two terminal hydroxyl groups, which creates a seven-membered ring. nih.govresearchgate.net Weaker hydrogen bonds between adjacent hydroxyl groups provide additional stabilization. nih.gov For L-threitol, the two most predominant conformers are stabilized by a cyclic network of four intramolecular hydrogen bonds that involve all of the hydroxyl groups. uc.ptnih.govebi.ac.uk This extensive hydrogen bonding network contributes to a lower gas-phase enthalpy for threitol compared to erythritol. researchgate.net
In the solid state, the molecular conformation is a balance between intramolecular forces and the intermolecular interactions required for efficient crystal packing. acs.org
For erythritol, X-ray diffraction shows that the molecules adopt a centrosymmetric conformation and are linked by O-H···O hydrogen bonds, forming a three-dimensional network. nih.govroyalsocietypublishing.org The crystal structure is tetragonal and features spirals of hydrogen bonds involving the α-hydroxyl groups and closed circuits of four hydrogen bonds between neighboring β-hydroxyl groups. royalsocietypublishing.org
The crystal structure of D-threitol has been determined at various temperatures, revealing a straight carbon-chain conformation. ebi.ac.uknih.gov In the crystal, the molecules are linked by infinite chains of hydrogen bonds. nih.gov Unlike erythritol, where all hydrogen bonds in the crystal are strong, threitol's crystal structure also includes weaker hydrogen bonds. researchgate.net This difference in hydrogen bonding strength within the crystal lattice is a key factor contributing to the 17 kJ mol⁻¹ difference in the enthalpy of sublimation between the two diastereomers. researchgate.netacs.org
Stereochemical Influence on Molecular Recognition and Chemical Reactivity
The distinct three-dimensional arrangement of atoms in the stereoisomers of this compound profoundly influences their ability to interact with other molecules (molecular recognition) and their behavior in chemical reactions.
Molecular Recognition:
The principle of molecular recognition hinges on the precise geometric and electronic complementarity between interacting molecules. The stereochemistry of the this compound isomers plays a critical role in their recognition by biological macromolecules such as proteins and enzymes.
A significant example is the use of this compound as a linker in novel amphiphilic molecules designed for the study of membrane proteins. nih.govrsc.org In one study, three stereoisomeric detergents, termed this compound-based Maltosides (BTMs), were synthesized. nih.govrsc.org These BTMs share identical head and tail groups but differ in the stereochemistry of the this compound linker. nih.gov
A-BTMs: Feature a (2S, 3S) configuration in the linker (from L-threitol).
B-BTMs: Feature a (2R, 3R) configuration in the linker (from D-threitol).
M-BTMs: Feature a (2R, 3S) meso configuration in the linker (from erythritol).
These stereoisomeric detergents displayed markedly different effectiveness in stabilizing various membrane proteins. nih.govrsc.orgimperial.ac.uk For instance, in stabilizing the uric acid-xanthine transporter (UapA), the M-BTM isomer with a C11 alkyl chain (M-BTM-C11) was found to be significantly superior to the A- and B-isomers, and also to the conventional detergent DDM. nih.govrsc.org This difference in efficacy is attributed to the varied spatial orientation of the molecule's hydrophobic and hydrophilic parts, which is dictated by the stereochemistry of the this compound core. rsc.org These findings underscore the critical role of stereochemistry in molecular recognition and provide a design principle for developing new tools for membrane protein research. rsc.orgimperial.ac.uk
Further evidence of stereochemical influence on molecular recognition is seen in immunological studies. Antibodies generated against erythritol showed different levels of cross-reactivity with its stereoisomers. ebi.ac.uk In one study, D-threitol and L-threitol exhibited cross-reactivities of 15% and 11%, respectively, with an anti-erythritol antibody, demonstrating that the immune system can distinguish between these closely related isomers. ebi.ac.uk
| Detergent Isomer | Linker Configuration | Relative Efficacy for UapA Stability |
| M-BTM-C11 | (2R, 3S) - meso | High |
| A-BTM-C11 | (2S, 3S) - L-threitol derived | Moderate |
| B-BTM-C11 | (2R, 3R) - D-threitol derived | Low |
This table illustrates the differential efficacy of BTM stereoisomers in stabilizing the UapA membrane protein, highlighting the impact of the this compound linker's stereochemistry. Data sourced from nih.govrsc.org.
Chemical Reactivity:
The spatial arrangement of the hydroxyl groups in this compound isomers affects their chemical reactivity. Like other alcohols, they can undergo reactions such as oxidation and esterification. smolecule.com However, the stereochemistry can influence the course and products of these reactions.
For example, the synthesis of this compound-1,4-di-(methanesulfonate) from different stereoisomers of 1,4-dibromobutane-2,3-diol results in products with distinct physical properties. google.com The erythritol-derived mesylate has a melting point of 120.5-121°C, while the D-threitol and L-threitol derived mesylates both have a melting point of 100-101°C, and the racemic DL-threitol derivative melts at 100.5°C. google.com
Moreover, the stereochemistry of the starting material can direct the stereochemical outcome of a reaction. In the Passerini three-component reaction, which involves an aldehyde, an isocyanide, and a carboxylic acid, the use of a chiral aldehyde derived from erythritol leads to a diastereoselective synthesis of α-acyloxy amides. researchgate.net This demonstrates that the pre-existing stereocenters in the erythritol backbone influence the formation of new stereocenters during the reaction.
Synthetic Methodologies for Butane 1,2,3,4 Tetrol and Its Stereoisomers
Classical and Contemporary Total Synthesis Approaches
Total synthesis strategies for butane-1,2,3,4-tetrol and its stereoisomers focus on the construction of the four-carbon chain and the controlled installation of hydroxyl groups. These methods can be broadly categorized by their approach to building the molecular framework and achieving stereochemical control.
Carbon Chain Construction Strategies
The construction of the C4 backbone of this compound often begins with precursors that already contain a four-carbon chain, which is then functionalized. A foundational method involves starting with 2-butene-1,4-diol. This readily available C4 substrate can be halogenated and subsequently saponified to introduce the necessary hydroxyl groups.
Another significant strategy employs tartaric acid, a naturally occurring C4 dicarboxylic acid, as the starting material. Through processes such as the hydrogenation of a dialkyl ester of tartaric acid, a mixture of erythritol (B158007) and threitol can be formed. acs.org This approach leverages a renewable starting material to construct the this compound core. More contemporary methods have explored the visible light photoredox-catalyzed reductive dimerization of α-ketoesters to prepare 2,3-dialkylated tartaric acid esters, which are direct precursors to tetrol structures. nih.gov
Biological and fermentation-based methods also represent a key strategy for carbon chain construction. Microorganisms, particularly yeasts like Yarrowia lipolytica, can produce erythritol from various carbon sources, including glucose and glycerol (B35011). wikipedia.orgnih.gov In these biosynthetic pathways, the pentose (B10789219) phosphate (B84403) pathway is central, converting C6 or C3 feedstocks into the C4 intermediate erythrose-4-phosphate, which is then reduced to erythritol. acs.org
Stereocontrol via Dihydroxylation and Reduction Pathways
Achieving specific stereochemistry is paramount in the synthesis of this compound isomers. Dihydroxylation of alkenes is one of the most direct methods for installing two vicinal hydroxyl groups. The stereochemical outcome—syn or anti addition—depends on the reagents used.
Syn-dihydroxylation , which adds both hydroxyl groups to the same face of the double bond, is famously achieved using osmium tetroxide (OsO₄). For example, the syn-dihydroxylation of (Z)-but-2-ene-1,4-diol with OsO₄ is used to produce the meso-isomer, erythritol. nih.gov
Asymmetric dihydroxylation , a powerful variation, allows for the enantioselective synthesis of specific stereoisomers. The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of OsO₄ in conjunction with a chiral ligand to direct the addition of hydroxyl groups to a specific face of the alkene. This method is highly effective for producing enantiomerically enriched threitol from (E)-but-2-ene-1,4-diol derivatives. nih.gov
The table below summarizes key dihydroxylation approaches for synthesizing this compound stereoisomers.
| Method | Reagent/Catalyst | Alkene Precursor | Stereochemical Outcome | Primary Product |
|---|---|---|---|---|
| Syn-dihydroxylation | Osmium Tetroxide (OsO₄) | (Z)-but-2-ene-1,4-diol | Syn-addition | Erythritol (meso) |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., AD-mix-β) | (E)-but-2-ene-1,4-diol | Enantioselective syn-addition | D- or L-threitol |
Reduction pathways, particularly the hydrogenation of tartaric acid esters, also play a role in stereocontrol, although they may produce mixtures of diastereomers. The specific stereoisomer of tartaric acid used as the starting material influences the ratio of erythritol to threitol in the final product.
Electrochemical Synthesis Methods for Butane-1,2,3,4-tetrols
Electrochemical methods represent a contemporary and sustainable approach to organic synthesis. While direct electrochemical synthesis of this compound is not widely documented, the electrochemical dihydroxylation of alkenes is an emerging and relevant technology. researchgate.netacs.orgnih.gov This strategy avoids the use of costly and toxic transition metals and stoichiometric chemical oxidants. researchgate.netnih.gov
Recent research has demonstrated metal-free electrochemical dihydroxylation of various unactivated alkenes using water as the hydroxyl source and potassium bromide (KBr) as both a catalyst and electrolyte. acs.orgnih.gov The process involves the anodic generation of a bromine radical, which mediates the dihydroxylation. acs.org These transformations proceed under mild conditions and are applicable to a broad range of substrates, suggesting their potential utility for the synthesis of this compound from precursors like but-2-ene-1,4-diol. researchgate.netnih.gov Although this specific application is still developing, it highlights a promising green chemistry pathway for future syntheses. acs.org
Stereoselective and Asymmetric Synthesis
To overcome the limitations of classical methods that may produce mixtures of isomers, stereoselective and asymmetric syntheses are employed to target a single, desired stereoisomer. These approaches often utilize the inherent chirality of natural molecules or the power of chiral catalysts.
Chiral Pool-Based Syntheses
Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.com Carbohydrates are a particularly abundant and inexpensive source of chirality for this purpose. rroij.comscripps.edu Monosaccharides such as D-glucose and D-galactose, which possess multiple stereocenters, can be chemically transformed into specific stereoisomers of this compound derivatives.
For instance, research has shown the successful synthesis of 2-C-methyl-D-erythritol from D-glucose and 2-C-methyl-L-threitol from D-galactose. This approach involves a series of regio- and stereoselective transformations to modify the carbohydrate scaffold, cleave excess carbon atoms, and arrive at the target C4 tetrol structure while preserving the desired stereochemistry derived from the parent sugar. rroij.com The accessibility of various monosaccharides provides a versatile platform for synthesizing different stereoisomers of this compound and its derivatives. elsevierpure.com
The table below provides examples of chiral pool starting materials and their potential target tetrols.
| Chiral Starting Material | Class | Potential Target Stereoisomer |
|---|---|---|
| D-Glucose | Carbohydrate (Aldohexose) | D-threitol derivatives |
| D-Galactose | Carbohydrate (Aldohexose) | Erythritol derivatives |
| L-Tartaric Acid | Dicarboxylic Acid | L-threitol |
| D-Tartaric Acid | Dicarboxylic Acid | D-threitol |
Asymmetric Catalysis in this compound Derivatization
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity from achiral or racemic precursors. In the context of this compound synthesis, the most prominent example is the Sharpless asymmetric dihydroxylation.
As mentioned previously, this reaction employs a chiral ligand to control the facial selectivity of the dihydroxylation of an alkene. By selecting the appropriate chiral ligand (available as pre-packaged catalyst mixtures known as AD-mix-α and AD-mix-β), chemists can selectively synthesize either D-threitol or L-threitol derivatives from (E)-but-2-ene-1,4-diol. nih.gov This method is highly reliable and provides excellent stereocontrol, making it a preferred route for accessing the chiral isomers of this compound. The high degree of stereospecificity achieved has been instrumental in the synthesis of complex molecules where the this compound unit serves as a chiral linker. nih.gov
Chemoenzymatic and Biocatalytic Routes as Chemical Methodologies
The pursuit of greener and more selective synthetic methods has led to the development of chemoenzymatic and biocatalytic routes for producing this compound stereoisomers. These approaches leverage the high enantio- and regioselectivity of enzymes, allowing for reactions to proceed under mild conditions and often without the need for complex protection-deprotection steps that are common in traditional chemical synthesis. benthamscience.com
Microbial fermentation is a cornerstone of biocatalytic production, particularly for erythritol. The process typically begins with the enzymatic hydrolysis of starch, often from corn, to produce glucose. wikipedia.org This glucose is then used as a substrate in fermentation processes involving yeasts or other fungi. wikipedia.org The yeast Yarrowia lipolytica has been identified as a particularly effective organism for producing erythritol, not only from glucose but also from glycerol. wikipedia.orgtandfonline.com Metabolic engineering has further optimized strains of Y. lipolytica to enhance production yields. When using glycerol as a carbon source under high osmotic pressure, these engineered strains can achieve yields as high as 62%. wikipedia.org The underlying biochemical mechanism for erythritol biosynthesis in yeast is primarily the pentose phosphate pathway. tandfonline.com
Similarly, biocatalysis has enabled the efficient synthesis of L-threitol. One notable method involves an enzymatic cascade reaction that converts formaldehyde (B43269) into L-threitol. rsc.org This one-pot reaction utilizes formolase and fructose-6-phosphate (B1210287) aldolase (B8822740) for the initial carboligation of formaldehyde to generate L-erythrulose. Subsequently, a newly identified L-threitol dehydrogenase, using NADH as a coenzyme, converts the L-erythrulose into L-threitol. rsc.org To make the process sustainable, various NADH regeneration systems have been investigated, with one successful approach using the oxidation of glycerol catalyzed by glycerol dehydrogenase. rsc.org This system has achieved L-threitol concentrations of 49.6 g/L. rsc.org An alternative two-step reaction system, where NADH is recycled using methanol (B129727) dehydrogenase and isopropanol, has reached a product yield of 89.4%. rsc.org Furthermore, engineered strains of Yarrowia lipolytica have also been developed for the large-scale production of threitol from glucose, achieving high yields. mdpi.com
Table 1: Biocatalytic Production of this compound Stereoisomers
| Stereoisomer | Microorganism/Enzyme System | Substrate | Key Process Features | Yield/Concentration |
|---|---|---|---|---|
| Erythritol | Engineered Yarrowia lipolytica | Glycerol | Fermentation with high osmotic pressure | Up to 62% yield |
| Erythritol | Yarrowia lipolytica | Glucose | Continuous culture in a chemostat | 0.52 g/g yield; 1.12 g/L·h productivity |
| L-Threitol | Enzymatic Cascade (Formolase, Fructose-6-phosphate aldolase, L-threitol dehydrogenase) | Formaldehyde | One-pot reaction with NADH regeneration | 49.6 g/L concentration; 89.4% yield |
| Threitol | Engineered Yarrowia lipolytica | Glucose | Fermentation | Up to 130 g/L |
Isolation, Resolution, and Purification Techniques for Stereoisomers
Following synthesis, the isolation and purification of the specific stereoisomers of this compound are critical. The choice of technique depends on the mixture's composition and the distinct physical properties of the stereoisomers, such as their melting points and solubility. For instance, erythritol (a meso compound) has a melting point of 121°C, whereas its diastereomers, D- and L-threitol, melt at 88-89°C. csbsju.edu
Crystallization is a common and effective method for purification. For polyols, the process can involve neutralizing any catalysts used in the synthesis (for example, with phosphoric acid to precipitate salts), followed by water removal to induce supersaturation and crystal growth. acs.org The resulting crystals are then separated by filtration. acs.org Recrystallization is a further step to enhance purity. A specific example involves recrystallizing crude product from ethanol, followed by dissolving it in acetone (B3395972) and precipitating the pure compound with ether. google.com For enantiomers, such as D- and L-threitol, preferential crystallization can be employed, where a single enantiomer is crystallized from a racemic solution. mdpi.com
Chromatographic techniques are indispensable for the high-purity separation of sugar alcohols and their stereoisomers. shimadzu.com High-Performance Liquid Chromatography (HPLC) is a widely used method. waters.com Given that sugar alcohols lack a UV chromophore, detection is often achieved using a Refractive Index (RI) detector. waters.comwaters.com Different chromatographic modes are employed for separation:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for retaining and separating highly polar compounds like sugar alcohols. waters.com Specific stationary phases, such as the Atlantis Premier BEH Z-HILIC column, offer unique selectivity for separating compounds like erythritol from other sugar alcohols. waters.com
Ligand Exchange Chromatography: This mode uses packing materials with metal counter-ions (e.g., Ca²⁺ or Pb²⁺). The interaction between the hydroxyl groups of the sugar alcohols and the metal ions allows for selective retention and separation. shimadzu.com
Size Exclusion Chromatography: This method separates molecules based on their size, and it is useful for obtaining a distribution of molecular weights. shimadzu.com
Enantioselective Chromatography: For resolving enantiomers like D- and L-threitol, chiral stationary phases (CSPs) are used. mdpi.comnih.gov Polysaccharide-based CSPs are common. The separation relies on the principle that one enantiomer will interact more strongly with the chiral stationary phase, leading to different retention times. mdpi.com
Other general purification techniques for polyols include liquid-liquid extraction, sedimentation, and centrifugation, which are particularly useful for initial cleanup, such as separating the polyol product from reaction byproducts or unreacted reagents. researchgate.netrsc.org
Table 2: Key Techniques for Purification of this compound Stereoisomers
| Technique | Principle | Application | Key Parameters/Components |
|---|---|---|---|
| Crystallization | Differential solubility and melting points | Bulk purification and separation of diastereomers (e.g., erythritol from threitol) | Solvent choice (e.g., ethanol, acetone), temperature, supersaturation |
| Preferential Crystallization | Seeding a supersaturated racemic solution to crystallize one enantiomer | Resolution of enantiomers (e.g., D-threitol from L-threitol) | Seeding with pure enantiomer crystals |
| HPLC with RI Detection | Differential partitioning between mobile and stationary phases | Analytical and preparative separation of stereoisomers | Column (e.g., HILIC, ligand exchange), mobile phase composition |
| Enantioselective HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Resolution of enantiomers | Chiral column (e.g., polysaccharide-based) |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial purification to remove impurities | Solvent system choice (e.g., water/dichloromethane) |
Chemical Transformations and Functionalization of Butane 1,2,3,4 Tetrol
Regioselective and Chemoselective Hydroxyl Group Derivatization
The presence of two primary and two secondary hydroxyl groups in butane-1,2,3,4-tetrol presents a challenge and an opportunity for regioselective and chemoselective derivatization. The differential reactivity of these hydroxyl groups allows for selective modification under controlled reaction conditions.
Etherification and esterification are fundamental reactions for modifying the hydroxyl groups of this compound, leading to derivatives with altered polarity, solubility, and biological activity.
Regioselective etherification can be achieved by exploiting the higher reactivity of the primary hydroxyl groups or by employing bulky reagents that preferentially react with the less sterically hindered positions. For instance, in the synthesis of amphiphilic molecules, the this compound linker can be selectively etherified. nih.govrsc.org A general strategy involves the use of protecting groups to differentiate the hydroxyl groups, followed by etherification and subsequent deprotection.
Esterification of this compound can be performed using various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis. Enzymatic esterification offers a green and highly selective alternative. google.com Lipases, for example, can catalyze the regioselective acylation of polyols, often favoring the primary hydroxyl groups. While specific studies on the enzymatic esterification of this compound are not abundant, related studies on other polyols like glycerol (B35011) demonstrate the feasibility of producing monoesters with high selectivity. google.com
Table 1: Examples of Etherification and Esterification of this compound and its Derivatives
| Reactant | Reagent/Catalyst | Product | Key Observation | Reference |
|---|---|---|---|---|
| (E)-but-2-ene-1,4-diol derivatives (precursor to this compound core) | Sharpless asymmetric dihydroxylation, followed by etherification | This compound-based maltosides (BTMs) | Stereospecific synthesis of amphiphilic molecules with a this compound linker. | nih.gov |
| Polyhydric alcohols (e.g., glycerol) | Fatty acids, Potato lipid acyl hydrolase | Monoesters of polyhydric alcohols | Enzymatic esterification provides high yields of monoesters with minimal formation of di- or higher esters. | google.com |
Acetylation is a common method for protecting the hydroxyl groups of this compound, facilitating regioselective reactions at other positions. The reactivity of the hydroxyl groups towards acetylation generally follows the order: primary > secondary. This difference can be exploited to achieve selective acetylation. For instance, treatment of thioglycosides with multiple hydroxyl groups with acetic acid can lead to regioselective acetylation of the primary hydroxyl group. nih.gov
Protecting group strategies are crucial for the controlled synthesis of complex molecules derived from this compound. Various protecting groups can be employed to mask one or more hydroxyl groups while others are being modified. The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal. Common protecting groups for diols include acetals and ketals. neliti.com Silyl (B83357) ethers are also widely used due to their ease of formation and removal under specific conditions. utsouthwestern.edu The bulky nature of some silyl protecting groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), allows for the selective protection of less sterically hindered primary hydroxyl groups. neliti.com
Table 2: Protecting Group Strategies for Polyols
| Protecting Group | Formation Conditions | Cleavage Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) or acetic acid | Basic hydrolysis (e.g., NaOMe) or acidic conditions | Generally, primary hydroxyls are more reactive. | nih.gov |
| Benzylidene acetal (B89532) | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Acidic hydrolysis, hydrogenolysis | Protects 1,2- or 1,3-diols. | neliti.com |
| Isopropylidene (Acetonide) | Acetone (B3395972), acid catalyst (e.g., H₂SO₄) | Acidic hydrolysis | Protects 1,2- or 1,3-diols. | neliti.com |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF), acidic conditions | Favors primary hydroxyls due to steric hindrance. | neliti.com |
The selective oxidation of the hydroxyl groups of this compound can lead to the formation of valuable keto- or aldehyde-containing derivatives. The primary hydroxyl groups can be oxidized to aldehydes, which may be further oxidized to carboxylic acids, while the secondary hydroxyl groups can be oxidized to ketones.
A notable example is the microbial oxidation of erythritol (B158007), a meso-isomer of this compound, to L-erythrulose. nih.gov This biotransformation is highly specific and efficient. Chemical oxidation methods can also be employed, though achieving high regioselectivity can be challenging. The reaction of erythritol with hydroxyl radicals has been shown to produce erythrose and erythrulose (B1219606). researchgate.net The oxidation of aldoses to aldonic acids or aldaric acids provides a route to further functionalized derivatives. libretexts.org
The reduction of the carbonyl derivatives of this compound, such as erythrulose or threose, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of aldehydes and ketones to the corresponding alcohols. mdpi.com The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions, leading to the formation of specific stereoisomers of this compound. For instance, the reduction of an aldose results in an alditol with identical terminal groups, which can reveal latent symmetry in the molecule. libretexts.org
Table 3: Selective Oxidation and Reduction Reactions
| Substrate | Reagent/Catalyst | Product | Key Observation | Reference |
|---|---|---|---|---|
| Erythritol | Gluconobacter suboxydans (microbial oxidation) | L-Erythrulose | Highly selective oxidation of a secondary hydroxyl group to a ketone. | nih.gov |
| Erythritol | Hydroxyl radicals | Erythrose and Erythrulose | Oxidation occurs at both primary and secondary hydroxyls. | researchgate.net |
| Aldose | Hypobromite | Aldonic acid | Mild oxidation of the aldehyde group to a carboxylic acid. | libretexts.org |
| Aldose | Nitric acid | Aldaric acid | Oxidation of both the aldehyde and the primary alcohol to carboxylic acids. | libretexts.org |
| Aldose/Ketose | Sodium borohydride (NaBH₄) | Alditol (this compound) | Reduction of the carbonyl group to a hydroxyl group. | mdpi.com |
Cyclization and Heterocycle Formation
The hydroxyl groups of this compound can participate in intramolecular and intermolecular cyclization reactions to form a variety of cyclic structures, including heterocycles.
This compound can react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals and ketals. These reactions typically involve the 1,2- or 1,3-diol units of the tetrol. The formation of five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings is common. These cyclic acetals and ketals are often used as protecting groups for the diol functionality, as they are stable under neutral and basic conditions but can be readily cleaved under acidic conditions. The regioselectivity of acetal formation can be influenced by thermodynamic and kinetic factors.
The chiral nature and multiple functionalization points of this compound make it an attractive scaffold for the construction of macrocycles. By derivatizing the hydroxyl groups with appropriate linkers, the tetrol can serve as a central building block for the synthesis of crown ethers and other macrocyclic compounds. researchgate.net
For example, L-threitol, a stereoisomer of this compound, has been used as a chiral precursor in the synthesis of novel lariat (B8276320) ethers incorporating a monoaza-15-crown-5 unit. researchgate.net These threitol-based crown ethers have shown utility as phase-transfer catalysts in asymmetric synthesis. The synthesis involves the initial protection of the vicinal diols of L-threitol, followed by Williamson ether synthesis with oligoethylene glycol ditosylates to form the macrocyclic ring. The chirality of the threitol backbone is transferred to the macrocycle, influencing its binding properties and catalytic activity.
The use of this compound as a scaffold allows for the creation of macrocycles with defined three-dimensional structures. rsc.org The stereochemistry of the tetrol core dictates the spatial orientation of the macrocyclic ring, which is crucial for molecular recognition and catalysis.
Table 4: Macrocyclization Utilizing this compound Isomers
| Scaffold | Macrocycle Type | Synthetic Strategy | Application | Reference |
|---|---|---|---|---|
| L-Threitol | Monoaza-15-crown-5 lariat ethers | Williamson ether synthesis from protected L-threitol derivatives. | Asymmetric phase-transfer catalysis. | researchgate.net |
Carbon Skeleton Modifications and Elaboration
The four-carbon backbone of this compound is amenable to both cleavage and elaboration, making it a valuable chiral building block for the synthesis of other molecules.
Carbon Skeleton Cleavage
Reactions involving the cleavage of carbon-carbon bonds in this compound are crucial for producing smaller, valuable chemical entities.
Catalytic Hydrogenolysis: In this process, the C-C bonds within the tetrol skeleton can be broken under hydrogen pressure in the presence of a metal catalyst. For instance, the hydrogenolysis of aqueous erythritol solutions over a rhodium-rhenium oxide on zirconia (Rh-ReOₓ/ZrO₂) catalyst can yield a mixture of C1-C3 products, including methane, ethane, and propanols, alongside products of C-O bond cleavage like butanediols and butanetriols. This demonstrates the catalyst's ability to facilitate the scission of the carbon chain.
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon skeleton. The oxidation of erythritol by potassium permanganate (B83412) in an alkaline medium results in the formation of 2,3,4-trihydroxybutanoic acid, indicating the oxidation of a terminal primary alcohol group to a carboxylic acid without breaking the carbon chain itself. However, more aggressive oxidation can lead to chain cleavage. A classic example is the Malaprade reaction, involving periodate (B1199274) oxidation. This reaction selectively cleaves the C2-C3 bond of the vicinal diol in erythritol or threitol to yield two molecules of formaldehyde (B43269) and two molecules of formic acid, demonstrating a complete breakdown of the C4 skeleton. The general mechanism proceeds through a cyclic periodate ester intermediate.
Carbon Skeleton Elaboration
The use of this compound derivatives as starting materials for building larger carbon skeletons is a key strategy in asymmetric synthesis.
Conversion to Aldehydes for Chain Extension: A common strategy for carbon chain elaboration begins with the selective oxidation or cleavage of the tetrol to generate reactive aldehyde functionalities. For example, the periodate oxidation of a protected threitol derivative, such as 1,4-di-O-benzyl-L-threitol, cleaves the C2-C3 bond to yield two equivalents of (R)-2-(benzyloxy)ethanal. This chiral aldehyde can then undergo chain extension reactions.
Wittig Reaction for Alkene Synthesis: The Wittig reaction is a powerful method for extending a carbon chain by converting an aldehyde or ketone into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The aldehyde derived from the protected threitol can be reacted with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form a new carbon-carbon double bond, thereby extending the original C2 fragment into a C3 unit. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This two-step sequence of oxidative cleavage followed by a Wittig reaction provides an effective route to elaborate the carbon skeleton derived from this compound, enabling the synthesis of higher-carbon chiral molecules. rsc.org
Mechanistic Studies of this compound Transformations and Reaction Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is essential for controlling product selectivity and optimizing reaction conditions.
Mechanistic Pathways
Catalytic Conversion Pathways: The catalytic conversion of erythritol in the presence of hydrogen over metal catalysts like Iridium-Rhenium oxide on titania (Ir-ReOₓ/TiO₂) proceeds through several competing pathways. researchgate.net These include:
Isomerization: Rearrangement of the stereochemistry of the hydroxyl groups.
Dehydration: Removal of a water molecule to form an unsaturated intermediate.
C-O Hydrogenolysis: Cleavage of a carbon-oxygen bond to replace a hydroxyl group with a hydrogen atom, yielding butanetriols and butanediols.
C-C Hydrogenolysis: Cleavage of a carbon-carbon bond, leading to smaller molecules. researchgate.net
Mechanism of Permanganate Oxidation: The oxidation of erythritol by permanganate ions (MnO₄⁻) in an alkaline medium has been studied mechanistically. researchgate.net The proposed mechanism involves the formation of a complex between the erythritol anion and the permanganate ion. This complex then decomposes in a slow, rate-determining step to form an intermediate, which is subsequently oxidized rapidly by more permanganate ions to yield the final product, 2,3,4-trihydroxybutanoic acid, and MnO₄²⁻. researchgate.net
Reaction Kinetics
Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of reactant concentrations.
Kinetics of Catalytic Conversion: A kinetic analysis of the aqueous-phase conversion of erythritol on an Ir/ReOₓ/TiO₂ catalyst revealed distinct kinetic parameters for the competing reaction pathways. researchgate.net The study determined the reaction orders with respect to erythritol and hydrogen pressure, as well as the activation energies for each route. Dehydration was found to have the highest activation energy, making it more sensitive to temperature changes, while isomerization had the lowest. researchgate.net
Interactive Data Table: Kinetic Parameters for Erythritol Conversion researchgate.net
| Reaction Pathway | Reactant | Reaction Order | Activation Energy (Ea) [kJ mol⁻¹] |
| Isomerization | Erythritol | ~0.5 | 20.0 |
| Dehydration | Erythritol | ~1.0 | 212.1 |
| C-O Hydrogenolysis | Erythritol | ~0.5 | 118.0 |
| C-C Hydrogenolysis | Erythritol | ~0.5 | 170.0 |
| C-O Hydrogenolysis | Hydrogen | ~1.0 | 118.0 |
| Other Pathways | Hydrogen | ~0.0 | - |
Kinetics of Permanganate Oxidation: The kinetics of the oxidation of erythritol by permanganate in an alkaline solution were found to be first order with respect to the permanganate concentration and less than unit order with respect to both erythritol and hydroxide (B78521) ion concentrations. researchgate.net This suggests a complex formation mechanism. The study determined the pseudo-first-order rate constants under various conditions and calculated the activation parameters for the reaction.
Interactive Data Table: Activation Parameters for Erythritol Oxidation by Permanganate researchgate.net
| Parameter | Value |
| Activation Energy (Ea) | 39.8 ± 2 kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 37.2 ± 2 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -133 ± 7 J K⁻¹ mol⁻¹ |
| Free Energy of Activation (ΔG‡) | 77.0 ± 4 kJ mol⁻¹ |
These mechanistic and kinetic studies are fundamental to the rational design of processes that utilize this compound as a renewable feedstock for the production of value-added chemicals.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of butane-1,2,3,4-tetrol, providing detailed insight into the connectivity and stereochemistry of its isomers.
High-Resolution and Multi-Dimensional NMR Techniques
High-resolution one-dimensional (1D) NMR, particularly ¹H NMR, is fundamental in differentiating between the stereoisomers of this compound and its derivatives. For instance, in this compound-based maltosides, the ¹H NMR spectra show distinct signals for each isomer, confirming their high diastereomeric purity. nih.gov Protons attached to the anomeric carbon of derivative isomers exhibit unique chemical shifts and coupling constants, allowing for clear differentiation. nih.gov
To resolve spectral overlap and unambiguously assign signals, multi-dimensional NMR techniques are employed. creative-biostructure.com
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. This is essential for tracing the carbon backbone of the this compound molecule. creative-biostructure.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (¹H-¹³C one-bond connectivity). creative-biostructure.comsdsu.edu It helps in assigning carbon signals and confirming the location of hydroxyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is invaluable for piecing together the complete molecular structure, especially in more complex derivatives. creative-biostructure.com
These techniques collectively provide a comprehensive map of the molecule's covalent structure and are critical for confirming the identity of the this compound core.
Analysis of Diastereomeric and Enantiomeric Purity
NMR is a powerful tool for assessing the purity of stereoisomers. The diastereomeric purity of this compound derivatives can be directly confirmed by ¹H NMR, as diastereomers possess different physical properties and thus exhibit distinct NMR spectra. nih.gov Unique spectral features and chemical shifts for each diastereomer allow for their quantification. nih.gov
Enantiomers, however, have identical NMR spectra in an achiral solvent. To analyze enantiomeric purity, chiral auxiliary reagents are used. These reagents, such as Mosher's acid, react with the hydroxyl groups of this compound to form diastereomeric esters. These newly formed diastereomers will have distinct NMR signals, allowing for the quantification of the original enantiomeric ratio. creative-biostructure.com
¹H NMR Chemical Shifts for Anomeric Protons in this compound-based Maltoside (BTM-C9) Isomers
| Isomer | Configuration | Chemical Shift (ppm) | Signal Type |
|---|---|---|---|
| A-isomer | 2S, 3S | 4.53 | Doublet |
| B-isomer | 2R, 3R | 4.46 | Doublet |
| M-isomer (meso) | 2R, 3S | 4.48 | Doublet |
| 4.54 | Doublet |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound is 122.12 g/mol . nih.govnih.gov
Electron Ionization (EI) MS of L-threitol shows a characteristic fragmentation pattern. While the molecular ion peak ([M]⁺) may be weak or absent, the spectrum is dominated by fragment ions resulting from the cleavage of C-C bonds and the loss of water molecules from the protonated molecular ion.
In Direct Analysis in Real Time Mass Spectrometry (DART-MS), erythritol (B158007) can be analyzed in both positive and negative ion modes. researchgate.net In negative mode, increasing the in-source collision-induced dissociation (CID) voltage leads to the fragmentation of adduct ions, simplifying the spectrum to primarily the deprotonated molecular ion [M-H]⁻. researchgate.net In MS/MS analysis of D-threitol, the precursor ion [M+H]⁺ at m/z 123.0652 fragments to produce significant product ions. nih.gov
Key Mass Spectrometry Data for this compound Isomers
| Technique | Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| DART-MS (Negative Mode) | Erythritol | [M-H]⁻ (121) | [2M-H]⁻ (dimer) |
| MS/MS (Positive Mode) | D-Threitol | [M+H]⁺ (123.0652) | 105, 87.1, 81.1 |
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and how it packs into a crystal lattice. nih.gov The stereoisomers of this compound have been characterized using this technique.
The 3D structures of meso-erythritol, D-threitol, and L-threitol have been determined based on their respective crystal structures, which are available in crystallographic databases under the refcodes MERYOL03, PAGDEG, and LEDPUF. researchgate.net Powder X-ray Diffraction (PXRD) is also used to identify the crystal form and structure by analyzing the diffraction peaks. nih.gov For erythritol, characteristic diffraction peaks are observed at 2θ values of 14.63°, 19.63°, and 20.21°, among others. nih.govmdpi.comresearchgate.net
Analysis of the diffraction pattern symmetry allows for the determination of the crystal system and space group. nih.gov For example, a derivative, erythritol tetranitrate, crystallizes in a monoclinic unit cell with the space group P2₁/c. researchgate.net Related sugar alcohols, such as D-mannitol, have polymorphs that crystallize in space groups like P2₁. icdd.com This information is fundamental to understanding the precise arrangement of atoms and the intermolecular interactions, such as hydrogen bonding, that govern the crystal's properties.
Crystallographic Data for this compound Isomers and Derivatives
| Compound | Technique | Key Findings |
|---|---|---|
| meso-Erythritol | Single Crystal XRD | Structure determined (Refcode: MERYOL03) |
| D-Threitol | Single Crystal XRD | Structure determined (Refcode: PAGDEG) |
| L-Threitol | Single Crystal XRD | Structure determined (Refcode: LEDPUF) |
| Erythritol | Powder XRD | Characteristic peaks at 2θ = 14.63°, 19.63°, 20.21° |
| Erythritol Tetranitrate | Single Crystal XRD | Monoclinic system, Space Group P2₁/c |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the key functional groups in this compound. The spectra are characterized by:
O-H Stretching: A very strong and broad absorption band typically in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl groups.
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region.
C-O Stretching: Strong bands appearing in the 1000-1200 cm⁻¹ region, indicative of alcohol C-O bonds. libretexts.org
Raman Spectroscopy: Raman spectroscopy measures light scattering from molecular vibrations and is a complementary technique to IR. mdpi.com It is particularly useful for analyzing non-polar bonds and the carbon backbone. The Raman spectrum of erythritol shows distinct absorption peaks across the fingerprint region. mdpi.com Because Raman spectroscopy can detect subtle changes in molecular structure, it is a powerful tool for conformational analysis. Different spatial arrangements (conformers) of the molecule can be identified and quantified, providing insight into the molecule's flexibility and preferred shapes in different environments. nih.gov
Selected Raman Spectroscopy Peaks for Erythritol
| Raman Shift (cm⁻¹) | Assignment (General Region) |
|---|---|
| 285, 333 | Lattice/Skeletal Vibrations |
| 412, 434, 527, 560 | Skeletal Deformation Modes |
| 878, 904, 948 | C-C Stretching Modes |
| 1010, 1052, 1070 | C-O Stretching Modes |
| 1256, 1272, 1288 | CH₂ Wagging/Twisting Modes |
| 1378 | C-H Bending Modes |
Data sourced from a joint experimental and computational study. mdpi.com
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Insights
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for confirming the enantiomeric purity and studying the solution-state conformation of the chiral isomers of this compound (D- and L-threitol).
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org The resulting curve can be used to determine the absolute configuration of chiral molecules by comparison with known standards. libretexts.org
Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light. libretexts.org This technique is highly sensitive to the three-dimensional structure of a molecule and is widely used to study the conformation of biological molecules. wikipedia.orglibretexts.org
Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of circularly polarized IR radiation by vibrational transitions. wikipedia.org VCD is exceptionally sensitive to the absolute configuration and conformational details of small chiral molecules in solution. wikipedia.org For chiral alcohols, the VCD signal in the O-H stretching region is a sensitive probe of the supramolecular chirality arising from hydrogen-bonding networks. rsc.org Theoretical calculations can simulate VCD spectra, which, when compared to experimental data, allow for the unambiguous assignment of a molecule's absolute configuration. wikipedia.org
These techniques provide a powerful, non-destructive means to assess the enantiomeric excess and probe the subtle conformational equilibria of chiral this compound isomers in solution.
Chromatographic and Separation Science for Isomer Resolution and Purity Assessment
The separation and purification of the stereoisomers of this compound, namely erythritol (the meso isomer) and threitol (the D- and L-enantiomers), are critical for their characterization and application. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are fundamental in resolving these isomers and assessing the purity of the final products.
High-performance liquid chromatography is a widely utilized method for the analysis and purification of this compound isomers. HPLC can be adapted for both normal-phase and reversed-phase separations to resolve diastereomers. nih.govresearchgate.netresearchgate.net For instance, the purity of threitol has been successfully confirmed to be over 99.9% using HPLC after a process of fermentation, crystallization, and recrystallization. nih.govresearchgate.net Similarly, liquid chromatography-mass spectrometry (LC-MS) has been employed to assess the purity of erythritol crystals derived from fermentation, with one study reporting a purity of approximately 94%. mdpi.com
The choice of stationary phase and mobile phase is crucial for achieving effective separation. A common approach for quantifying erythritol involves HPLC analysis on a separation column packed with an amino group-binding polymer, using a mobile phase of acetonitrile and water. nih.gov Reversed-phase HPLC has also been demonstrated as an effective technique for separating diastereomeric compounds. researchgate.net The specific conditions, such as the column type, mobile phase composition, and detector, are optimized to achieve baseline separation of the isomers.
Gas chromatography is another powerful technique for the separation of volatile derivatives of polyols like this compound. While direct analysis can be challenging due to the low volatility of the tetrols, derivatization to form esters or other more volatile compounds allows for effective separation. The separation of diastereoisomeric dialkyl esters of the related compound butane-2,3-diol has been investigated, showing that the degree of separation between the meso and racemic forms improves with increasing polarity of the stationary phase. rsc.org In all tested cases, the racemic form exhibited a higher retention volume than the meso form. rsc.org
Detailed analytical parameters are essential for reproducible and accurate results in both isomer resolution and purity assessment. The following tables provide examples of chromatographic conditions that have been applied to the analysis of this compound and its derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment
| Analyte | Purity Determined | Method | Column | Mobile Phase | Reference |
| Threitol | >99.9% | HPLC | Not specified | Not specified | nih.gov |
| Erythritol | ~94% | LC-MS | Not specified | Not specified | mdpi.com |
| Erythritol | Quantitative | HPLC | Amino group-binding polymer | Acetonitrile-water (80:20) | nih.gov |
Table 2: Gas Chromatography (GC) Method for a Tetrol Derivative
| Parameter | Condition |
| Instrument | Agilent 7890A GC with an Agilent 5975C mass spectrometer (MS) detector |
| Column | Agilent J&W GC Cyclosil-B (30 m length, 0.25 mm diameter) |
| Carrier Gas | Helium |
| Flow Rate | 1.4 mL/min |
| Inlet Temperature | 250 °C |
| Split Ratio | 80:1 |
| Temperature Program | Initial temp 60 °C (hold 1 min), ramp at 10 °C/min to 120 °C (hold 1 min), ramp at 5 °C/min to 157 °C (hold 1 min) |
| Data derived from a study on (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), a derivative of this compound. acs.org |
Theoretical and Computational Investigations of Butane 1,2,3,4 Tetrol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of butane-1,2,3,4-tetrol isomers. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for these investigations. nih.govuc.pt Such calculations provide optimized molecular geometries and key thermodynamic data, including electronic energy, enthalpy, and Gibbs free energy for various conformers. nih.gov
Studies on the meso-isomer, erythritol (B158007), in the gas phase have shown that a large number of conformers must be considered to accurately describe its structure, with no single conformer being overwhelmingly dominant. nih.govresearchgate.net The lowest energy conformer of erythritol is characterized by a strong intramolecular hydrogen bond between the two terminal hydroxyl groups (O1 and O4), which forms a stable seven-membered ring. nih.govuc.pt This is further stabilized by weaker hydrogen bonds between adjacent hydroxyl groups. nih.gov
For L-threitol, calculations indicate that two conformers are predominant in the gas state. nih.gov Both of these are stabilized by a cyclic network of four intramolecular hydrogen bonds involving all available hydroxyl groups. nih.gov The conformational stability of both erythritol and threitol is discussed in terms of electronic energy and Gibbs energy. nih.gov DFT calculations have also been used to determine the weighted mean enthalpy of both diastereomers in the gas state at 298.15 K by considering the Boltzmann populations of the low-energy conformers. nih.gov
Energy-minimized conformations for more complex amphiphilic molecules based on a this compound linker have also been calculated using DFT at the B3LYP/6-31G* level to understand how stereochemistry influences molecular shape and properties. nih.gov
| Conformer | Relative Electronic Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (G) at 298.15 K (kJ mol⁻¹) |
| Erythritol | ||
| ER1 | 0.00 | 4.88 |
| ER2 | 0.28 | 5.30 |
| ER3 | 1.11 | 5.43 |
| ER4 | 1.90 | 4.81 |
| L-Threitol | ||
| TR1 | 0.00 | 1.11 |
| TR2 | 0.01 | 0.00 |
This table presents a selection of low-energy conformers and their relative energies as determined by DFT calculations, illustrating the energetic landscape of the molecules in the gas phase. Data sourced from computational studies. uc.pt
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
Due to the high flexibility of the this compound backbone and the rotation of its four hydroxyl groups, the molecule can adopt a vast number of conformations. uc.pt For erythritol and threitol, the theoretical number of possible conformations can be as high as 1215 and 1458, respectively. uc.pt
To navigate this complex conformational landscape, a common strategy involves an initial scan using molecular mechanics methods. uc.pt For instance, a conformational search using a force field like CFF91 can generate thousands of structures. uc.pt The lower-energy conformations identified in this initial step are then subjected to more accurate, but computationally expensive, DFT optimization. uc.pt This two-step approach provides a reasonable and efficient sampling of the most relevant low-energy conformations. uc.pt
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound isomers, particularly in solution. rsc.org By simulating the movement of the molecule and surrounding solvent molecules over time, MD provides insights into the time-averaged conformations and the fluctuations between different structural substates. rsc.org These simulations have been performed on erythritol and L-threitol in aqueous solutions to understand their behavior in a biologically relevant environment. rsc.org The results from MD simulations, such as computed NMR proton-proton coupling parameters, have shown good agreement with experimental data, validating the accuracy of the simulations. rsc.org
Prediction of Spectroscopic Properties and Spectral Interpretation
Computational methods are crucial for the prediction and interpretation of various spectra of this compound. Theoretical spectra calculated using DFT serve as a powerful guide for assigning bands in experimental spectra. researchgate.net
Fourier Transform Infrared (FTIR) spectra of crystalline erythritol and L-threitol have been recorded and analyzed by comparing them with theoretical spectra. researchgate.net These theoretical spectra were obtained from DFT (B3LYP/6-311++G(d,p)) optimizations, starting from crystallographic coordinates. researchgate.net This comparative approach allows for the confident assignment of the most important vibrational bands, especially in complex regions like the O-H stretching region, where hydrogen bonding plays a significant role. researchgate.netuc.pt
Similarly, DFT has been used to simulate the crystal configurations of erythritol to interpret experimental Terahertz (THz) and Raman spectra. mdpi.comnih.gov The strong agreement between simulated and experimental spectra validates the structural models and allows for a deeper understanding of the molecular vibrations being observed. mdpi.com For example, studies have identified the characteristic absorption peaks for erythritol in the THz range. mdpi.com
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, computations have been used to confirm the diastereomeric purity of this compound derivatives by predicting chemical shifts and coupling constants. nih.gov Furthermore, NMR parameters calculated from molecular dynamics simulations have been shown to align well with experimental results, reinforcing the understanding of the molecule's solution-state structure. rsc.org
| Spectroscopic Data | Experimental Value | Theoretical (DFT) Value |
| Erythritol THz Absorption Peaks (THz) | 1.81, 1.96, 2.02, 2.43 | Correlated well with simulation |
| Erythritol Raman Peaks (cm⁻¹) | 285, 333, 412, 434, 527... | Correlated well with simulation |
| ¹H NMR of BTM-C9 derivative (ppm) | 4.46 - 4.54 (anomeric H) | N/A |
This table summarizes key spectroscopic data for erythritol. The close correlation between experimental and DFT-simulated values is crucial for accurate spectral interpretation. nih.govmdpi.com
Reaction Mechanism Elucidation and Transition State Modeling
While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the surveyed literature, the principles of such investigations are well-established for similar polyols, such as glycerol (B35011). researchgate.netnih.govacs.org The primary reaction pathway for polyols is often dehydration, which can be catalyzed by acid or base. nih.gov
A theoretical investigation into a reaction like the dehydration of erythritol would typically employ DFT to map the potential energy surface of the reaction. The process involves:
Reactant and Product Optimization: The geometries of the reactant (erythritol) and potential products (e.g., unsaturated alcohols) are fully optimized to find their minimum energy structures.
Transition State Search: A search is conducted to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed on all structures. A true minimum (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactant and product.
Activation Energy Calculation: The activation energy (energy barrier) for the reaction is determined by the energy difference between the transition state and the reactant.
For polyol dehydration, mechanisms often involve the protonation of a hydroxyl group, which then leaves as a water molecule, forming a carbocation intermediate (E1 mechanism). nih.gov Computational modeling can calculate the energies of these intermediates and transition states to determine the most likely reaction pathway. researchgate.net
Intermolecular Interactions and Solvation Effects Modeling
Computational modeling is essential for understanding the complex network of non-covalent interactions that govern the properties of this compound, both internally and with its environment.
Intramolecular Interactions: In the gas phase, the conformation of erythritol and threitol is heavily influenced by intramolecular hydrogen bonds. nih.govuc.pt DFT calculations have shown that these bonds are critical for stabilizing the lowest-energy conformers. nih.gov The existence and nature of these intramolecular hydrogen bonds have been further analyzed using advanced techniques such as Atoms-In-Molecules (AIM) and Natural Bond Orbital (NBO) theories. researchgate.net These analyses provide quantitative information about the strength and characteristics of the hydrogen bonding network within a single molecule. researchgate.net
Intermolecular Interactions and Solvation: In condensed phases, intermolecular interactions become dominant. Molecular dynamics simulations have been used to study the melting process of erythritol, revealing that the latent heat of fusion is primarily composed of contributions from van der Waals and Coulombic interactions, with the breakage of intermolecular hydrogen bonds playing a key role. researchgate.net
The solvation of this compound in water has been extensively modeled using MD simulations. rsc.org These studies investigate the hydration structure by analyzing the radial distribution functions of water molecules around the solute, their mean orientation, and the dynamics of the hydrogen bonds between the solute and solvent. rsc.org A key finding from these simulations is that the water surrounding both erythritol and threitol exhibits higher mobility compared to bulk water, as evidenced by shorter hydrogen-bond lifetimes between the polyol and water. rsc.org
Furthermore, quantum mechanical studies have modeled the effect of different solvents (e.g., water, DMSO, and carbon tetrachloride) on the structure and stability of erythritol. academicjournals.org These calculations show that the molecule is stabilized by solvation, with the degree of stabilization depending on the dielectric constant of the solvent. academicjournals.org The solvent also influences properties like the dipole moment and the planarity of the carbon skeleton. academicjournals.org
Applications of Butane 1,2,3,4 Tetrol and Its Derivatives in Chemical Research
Chiral Building Blocks and Precursors in Complex Organic Synthesis
The well-defined stereochemistry of the butane-1,2,3,4-tetrol isomers makes them valuable starting materials in the "chiral pool," a collection of readily available, enantiopure compounds used in asymmetric synthesis. sigmaaldrich.com Threitol, in particular, is primarily utilized as an intermediate in the chemical synthesis of other complex, chiral compounds. wikipedia.orgscbt.com The fixed spatial arrangement of its hydroxyl groups allows for the controlled introduction of new stereocenters, guiding the synthetic pathway toward a single, desired stereoisomer of a target molecule.
Researchers leverage these tetrols to construct more intricate molecular architectures. For instance, an efficient synthesis of the four stereoisomers of 2-C-trifluoromethylerythritol has been developed, demonstrating the utility of the erythritol (B158007) framework in creating fluorinated analogues of biologically relevant molecules. acs.org This type of synthesis often relies on stereoselective reactions, such as the Sharpless asymmetric dihydroxylation, to generate the core tetrol structure with high precision before further modification. nih.govrsc.org The this compound backbone serves as a rigid scaffold, ensuring that the chirality established early in the synthesis is faithfully transferred through subsequent reaction steps.
| Precursor | Target Molecule Type | Key Synthetic Strategy | Reference |
|---|---|---|---|
| L-Threitol | New Chiral Auxiliaries | Cleavage reactions of a methylene (B1212753) acetal (B89532) derivative. | acs.org |
| Generic But-2-ene-1,4-diol derivatives | This compound-based Maltosides (BTMs) | Sharpless asymmetric dihydroxylation to introduce stereocenters. | nih.govrsc.org |
| 1,1,1-trifluoro-2,3-epoxypropane | 2-C-trifluoromethylerythritols | Asymmetric dihydroxylation to form the tetrol core. | acs.orgnih.gov |
Ligands and Chiral Auxiliaries in Asymmetric Catalysis
In asymmetric catalysis, chiral ligands or auxiliaries are employed to influence the stereochemical outcome of a reaction, leading to an excess of one enantiomer over the other. sigmaaldrich.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org Chiral diols are a well-established class of compounds used for this purpose, with their hydroxyl groups capable of coordinating to metal centers or reagents to create a structured, chiral environment around the reaction site. nih.govnih.gov
Derivatives of this compound, specifically L-threitol, have been successfully converted into new chiral auxiliaries for use in organic synthesis. acs.org The development of such auxiliaries is a critical area of research, as the structure of the auxiliary directly impacts the efficiency and selectivity of the asymmetric transformation. tcichemicals.com While tartaric acid derivatives are among the most common diol scaffolds used to create ligands and catalysts, the structural similarity and accessibility of threitol and erythritol make them attractive alternatives for innovation in this field. nih.govacs.org The principle relies on the temporary attachment of the threitol-derived auxiliary to a substrate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product and allows for the recovery of the auxiliary. wikipedia.org
Precursors for Specialized Materials and Polymer Chemistry (excluding biological and clinical contexts)
The polyfunctional nature of this compound isomers makes them excellent candidates for incorporation into polymers, imparting unique properties to the resulting materials. Research in this area focuses on creating novel polymers with tailored characteristics, often leveraging the bio-based origin of the tetrols to develop more sustainable materials.
One significant application is in the synthesis of copolyesters. Partially renewable poly(butylene terephthalate) (PBT) copolyesters have been synthesized by incorporating 2,3-di-O-benzyl-L-threitol via polycondensation with terephthaloyl chloride and 1,4-butanediol. researchgate.net The resulting copolyesters were found to be thermally stable above 300°C and retained the crystal structure of PBT, although properties like melting temperature and crystallinity decreased with higher threitol content. researchgate.net Similarly, threitol derivatives such as 2,3-O-methylene-L-threitol have been used to prepare linear polyurethanes and, after deprotection, polyhydroxyurethanes (PHUs). researchgate.net
Beyond polymers, this compound serves as a core component for specialized amphiphiles used in chemical research. A novel class of stereoisomeric detergents, this compound-based maltosides (BTMs), has been designed and synthesized. nih.govrsc.org These molecules feature the tetrol as a stereochemically variable linker between hydrophilic sugar headgroups and hydrophobic alkyl tails. nih.gov The specific stereochemistry of the this compound linker—(2S,3S), (2R,3R), or the meso (2R,3S) configuration—was found to significantly influence the material's properties, such as its critical micelle concentration (CMC), demonstrating the importance of chirality in the performance of these specialized research materials. nih.gov
| Derivative | Material Type | Key Feature | Reference |
|---|---|---|---|
| 2,3-di-O-benzyl-L-threitol | Poly(butylene terephthalate) Copolyester | Partially renewable polyester (B1180765) with high thermal stability. | researchgate.net |
| 2,3-O-methylene-L-threitol | Linear Polyurethanes / Polyhydroxyurethanes | Bio-based polyurethanes derived from a tartaric acid precursor. | researchgate.net |
| This compound (various stereoisomers) | Amphiphilic Detergents (BTMs) | Stereochemistry of the tetrol linker controls material properties like CMC. | nih.govrsc.org |
Model Compounds for Fundamental Polyol Chemistry Studies
The simple, well-defined structures of this compound isomers make them ideal model compounds for investigating the fundamental chemical and physical properties of polyols. creative-proteomics.com These studies provide insights into intermolecular forces, such as hydrogen bonding, and their influence on the macroscopic properties of materials.
For example, a derivative, (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL), has been used extensively as a model host compound in studies of host-guest chemistry. acs.org This research explores how the TETROL molecule forms crystalline inclusion compounds, selectively entrapping certain guest molecules from a mixture. acs.orgacs.org Such work is fundamental to understanding molecular recognition, which is crucial for developing separation technologies and sensors.
Furthermore, erythritol is frequently used in physical chemistry studies to probe the structure and dynamics of polyols. Joint experimental and computational studies using techniques like terahertz (THz) time-domain spectroscopy, X-ray diffraction, and Raman spectroscopy have been performed on erythritol to analyze its vibrational modes and crystal structure. mdpi.com These investigations compare its properties in the solid state versus in aqueous solution, revealing how interactions with solvent molecules alter its behavior. mdpi.com The hydrogen bonding networks within erythritol crystals and solutions are of particular interest, as they are key to understanding physical properties like solubility and even sensory characteristics. mdpi.comresearchgate.net
Role in Mechanistic Investigations of Organic Reactions
The distinct and fixed stereochemistry of the this compound isomers provides a powerful tool for investigating the mechanisms of organic reactions. By using different stereoisomers (e.g., threitol vs. erythritol) as substrates and analyzing the stereochemical outcome of the products, chemists can deduce the geometric requirements and pathways of a reaction mechanism. For example, observing whether a reaction proceeds with inversion or retention of stereochemistry at a specific carbon center can elucidate the nature of the transition state.
The synthesis of this compound-based materials often relies on reactions whose mechanisms are well-understood, allowing for precise control over the final product's stereochemistry. The Sharpless asymmetric dihydroxylation, used to prepare specific stereoisomers of BTMs, is a prime example. nih.govrsc.org The predictable facial selectivity of this reaction, which is a cornerstone of its mechanistic understanding, is essential for synthesizing the desired (2R,3R) or (2S,3S) configuration of the tetrol core. nih.gov Therefore, the tetrols and their precursors serve not only as products of stereoselective reactions but also as substrates to verify and refine the mechanistic models of those same reactions. Furthermore, by employing isotopic labeling (e.g., substituting hydrogen with deuterium (B1214612) or ¹²C with ¹³C) within the this compound framework, researchers can trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways.
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to butane-1,2,3,4-tetrol and its stereoisomers is a significant area of ongoing research. Traditional chemical syntheses often rely on petroleum-based starting materials and harsh reaction conditions. Modern approaches are increasingly shifting towards biocatalysis and the use of renewable feedstocks.
One promising strategy involves the enzymatic conversion of readily available starting materials. For instance, an enzymatic cascade reaction has been developed to synthesize L-threitol from formaldehyde (B43269). rsc.org This one-pot system utilizes formolase and fructose-6-phosphate (B1210287) aldolase (B8822740) for the initial carboligation of formaldehyde, followed by the conversion of the resulting L-erythrulose to L-threitol by a newly identified L-threitol dehydrogenase. rsc.org To enhance the sustainability of this process, various NADH regeneration systems are being investigated. rsc.org
Chemo-enzymatic methods also offer a powerful approach to the synthesis of this compound isomers and related rare sugars. rsc.orgunl.pt These methods combine the selectivity of enzymatic reactions with the versatility of chemical transformations. An example is the synthesis of D-allose, a rare sugar, which involves the regioselective oxidation of a glucose derivative by an engineered glycoside-3-oxidase, followed by chemical reduction and deprotection steps. rsc.orgunl.pt Such strategies could be adapted for the stereoselective synthesis of different this compound isomers.
Furthermore, the biotechnological production of related polyols, such as 1,2,4-butanetriol, from biomass demonstrates the feasibility of producing these compounds from renewable resources. nih.govnih.govkobe-u.ac.jpresearchgate.net Engineered microorganisms, like Escherichia coli, have been developed to convert xylose, a major component of lignocellulosic biomass, into 1,2,4-butanetriol. nih.govnih.govresearchgate.net Similar metabolic engineering approaches could be envisioned for the high-yield production of this compound from sustainable feedstocks.
| Starting Material | Synthetic Approach | Target Isomer/Derivative | Key Features |
| Formaldehyde | Enzymatic Cascade | L-threitol | One-pot reaction, NADH regeneration |
| Glucose Derivative | Chemo-enzymatic | D-allose (related rare sugar) | Regioselective oxidation, high overall yield |
| Xylose (from biomass) | Biotechnological | 1,2,4-butanetriol (related polyol) | Use of engineered E. coli, sustainable feedstock |
| Erythritol (B158007)/L-threitol | Chemical Synthesis | Erythritol/Threitol Dicarbonate | Direct carbonatation with DMC |
Exploration of Underutilized Reactivity Profiles and Novel Derivatizations
The four hydroxyl groups of this compound offer a rich platform for chemical modification, yet their reactivity has not been fully exploited. The selective functionalization of these hydroxyl groups can lead to a diverse range of novel derivatives with unique properties and applications.
The synthesis of threitol-based crown ethers is an example of how the specific stereochemistry of this compound can be leveraged to create complex molecular architectures. researchgate.net These crown ethers, prepared from 1,4-di-O-alkylated threitol derivatives, have shown potential as enantioselective phase transfer catalysts in Michael additions. researchgate.net Further exploration of the coordination chemistry of such derivatives could lead to new catalysts and sensors.
Another area of interest is the synthesis of amphiphilic molecules using this compound as a scaffold. A novel class of stereoisomeric amphiphiles, termed this compound-based maltosides (BTMs), have been designed and synthesized for the study of membrane proteins. nih.gov These molecules feature two alkyl chains and two dimaltoside headgroups attached to the this compound linker. nih.gov The stereochemistry of the linker was found to significantly influence the efficacy of the amphiphile in stabilizing membrane proteins, highlighting the importance of stereochemical diversity in the design of new detergents for biochemical applications. nih.gov
The conversion of erythritol and threitol into their corresponding dicarbonates through a reaction with dimethyl carbonate (DMC) showcases a versatile derivatization strategy. researchgate.net These cyclic carbonates can serve as monomers for the synthesis of sequence-controlled polyhydroxyurethanes (PHUs), which are non-isocyanate-based polyurethanes. researchgate.net The stereochemistry of the starting tetrol influences the regioselectivity of the subsequent aminolysis reaction, allowing for control over the polymer's microstructure and thermal properties. researchgate.net
Design of Advanced this compound Derivatives for Targeted Chemical Functions
Building upon the exploration of its reactivity, the rational design of this compound derivatives for specific applications is a key future direction. The inherent chirality and polyfunctionality of this molecule make it an attractive starting point for creating compounds with tailored properties.
Threitol has been utilized as a precursor in the synthesis of anticancer drugs. mdpi.com Its chiral framework can be incorporated into more complex molecules to influence their biological activity. Further research into the synthesis and biological evaluation of novel threitol-based therapeutic agents could lead to the discovery of new drug candidates.
In the field of materials science, this compound derivatives can be used as building blocks for functional polymers. As mentioned earlier, erythritol and threitol dicarbonates are valuable monomers for PHUs. researchgate.net The ability to control the stereochemistry of the repeating units in these polymers opens up possibilities for designing materials with specific mechanical, thermal, and biodegradable properties.
The development of chiral auxiliaries for asymmetric synthesis is another area where this compound derivatives can make a significant impact. The well-defined stereochemistry of D- and L-threitol can be used to control the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds. researchgate.net
| Derivative Class | Targeted Function | Key Design Feature |
| Threitol-based Crown Ethers | Enantioselective Catalysis | Chiral macrocyclic structure |
| This compound-based Maltosides | Membrane Protein Stabilization | Amphiphilic nature with defined stereochemistry |
| Polyhydroxyurethanes | Advanced Polymers | Stereocontrolled monomer units |
| Threitol-based Pharmaceuticals | Anticancer Agents | Chiral scaffold for biological activity |
Integration with Green Chemistry Principles and Methodologies
The principles of green chemistry are central to the future development of chemical processes involving this compound. This includes the use of renewable resources, the development of atom-economical reactions, and the use of environmentally benign solvents.
As previously discussed, the production of this compound and its derivatives from biomass is a key aspect of a green chemistry approach. nih.govnih.govkobe-u.ac.jpresearchgate.net Biocatalytic and chemo-enzymatic syntheses not only utilize renewable feedstocks but also often proceed under mild reaction conditions with high selectivity, reducing the need for protecting groups and minimizing waste generation. rsc.orgrsc.orgunl.pt
The choice of solvent is another critical factor in green chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.netnih.gov The development of synthetic methodologies for this compound and its derivatives that can be performed in water or other green solvents, such as bio-derived solvents or supercritical fluids, is a significant research goal. researchgate.netnih.govacs.orgacademie-sciences.fr
The design of reactions that are atom-economical, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, is also a core principle of green chemistry. Catalytic methods, including both biocatalysis and chemocatalysis, are often more atom-economical than stoichiometric reactions. The development of efficient catalytic systems for the derivatization of this compound will be crucial for its sustainable utilization.
Predictive Design and Discovery through Advanced Computational Chemistry
Computational chemistry offers powerful tools for accelerating the discovery and design of novel this compound derivatives with desired properties. Molecular modeling, quantum chemical calculations, and quantitative structure-property relationship (QSPR) studies can provide valuable insights into the behavior of these molecules and guide experimental efforts.
Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its derivatives in different environments. researchgate.net This is particularly important for understanding the interactions of these molecules with biological targets, such as proteins, or for predicting the bulk properties of materials derived from them. For example, MD simulations have been used to investigate the melting process and latent heat of sugar alcohols, including erythritol, which is relevant for their application as phase change materials. researchgate.net
Quantum chemical calculations can be used to investigate the reactivity of this compound and to elucidate the mechanisms of its reactions. smu.edu This understanding can aid in the design of more efficient and selective synthetic methods. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of different reaction pathways and identify key factors that control the outcome of a reaction. smu.edu
QSPR studies aim to establish mathematical relationships between the structural features of molecules and their physicochemical properties or biological activities. researchgate.net For butane (B89635) derivatives, QSPR models can be developed to predict properties such as density, surface tension, and refractive index based on topological indices that describe the molecular structure. researchgate.net Such models can be used to screen virtual libraries of this compound derivatives and to prioritize candidates for synthesis and experimental testing.
| Computational Method | Application Area | Potential Insights |
| Molecular Dynamics (MD) Simulations | Materials Science, Biochemistry | Conformational analysis, prediction of physical properties, understanding intermolecular interactions |
| Quantum Chemical Calculations | Reaction Mechanism Studies | Elucidation of reaction pathways, prediction of reactivity and selectivity |
| Quantitative Structure-Property Relationship (QSPR) | Predictive Chemistry | Correlation of molecular structure with physicochemical properties, virtual screening of derivatives |
Q & A
Q. What are the key structural features of butane-1,2,3,4-tetrol, and how do they influence its chemical reactivity?
this compound (erythritol) is a four-carbon sugar alcohol with four hydroxyl (-OH) groups, resulting in two chiral centers (C2 and C3) that allow for stereoisomerism (e.g., meso-erythritol and D/L-threitol) . The high density of hydroxyl groups enables extensive hydrogen bonding, enhancing its solubility in polar solvents like water (880 g/100 mL at 25°C) . This hydrophilicity and stereochemical flexibility make it a versatile intermediate in organic synthesis, particularly for derivatization reactions (e.g., esterification or etherification) .
Q. What experimental methods are recommended for synthesizing and purifying this compound?
Synthesis routes include:
- Catalytic hydrogenation : Reduction of erythrose or erythrulose using Raney nickel or palladium catalysts under high-pressure H₂ .
- Microbial fermentation : Engineered strains of Yarrowia lipolytica or Trichosporonoides megachiliensis can produce erythritol from glucose via the pentose phosphate pathway .
- Purification : Crystallization from ethanol/water mixtures yields high-purity (>99%) meso-erythritol, confirmed via melting point analysis (118–121°C) and polarimetry .
Q. How can researchers distinguish between stereoisomers of this compound (e.g., erythritol vs. threitol)?
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., β-cyclodextrin) to resolve enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to differentiate meso-erythritol (internal plane of symmetry) from threitol isomers .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for D-threitol (systematic name: (2R,3R)-butane-1,2,3,4-tetrol) .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance pharmacological activity?
- Functionalization : Introduce benzimidazole or pyrazine moieties to improve bioactivity. For example, 1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol exhibits enhanced solubility and binding affinity in molecular docking studies with protein targets (e.g., kinases) .
- Structure-activity relationship (SAR) : Modify hydroxyl group positions to optimize hydrogen-bonding interactions, as seen in fructosazine derivatives with antiviral properties .
Q. What computational and experimental approaches resolve contradictions in reactivity data for erythritol derivatives?
- Density functional theory (DFT) : Model reaction pathways (e.g., esterification kinetics) to predict regioselectivity .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities of erythritol-based ligands to resolve discrepancies in thermodynamic data .
- Comparative kinetics : Perform parallel reactions under controlled conditions (pH, solvent) to isolate variables affecting reactivity .
Q. How does the stereochemistry of this compound influence its interaction with biological systems?
- Enzymatic specificity : D-Threitol ((2R,3R)-isomer) is preferentially metabolized by Gluconobacter oxydans due to stereospecific dehydrogenase binding .
- Toxicity studies : Meso-erythritol shows low cytotoxicity (IC₅₀ > 1 mM in HeLa cells), whereas certain threitol derivatives exhibit higher membrane permeability and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
